Cerlapirdine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of cerlapirdine hydrochloride involves the preparation of N,N-dimethyl-3-{[3-(naphthalen-1-ylsulfonyl)-2H-indazol-5-yl]oxy}propan-1-amine under Good Manufacturing Practices (GMP) conditions . The compound is then co-crystallized with hydrochloric acid to form the hydrochloride salt . The synthetic route includes the use of high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS-MS) for purification and analysis .
Chemical Reactions Analysis
Cerlapirdine hydrochloride undergoes various chemical reactions, including oxidation and reduction. The compound can be metabolized to form desmethylcerlapirdine and cerlapirdine-N-oxide . Common reagents used in these reactions include cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 . The major products formed from these reactions are desmethylcerlapirdine and cerlapirdine-N-oxide .
Scientific Research Applications
Cerlapirdine hydrochloride has been investigated for its potential use in treating cognitive disorders associated with Alzheimer’s disease and schizophrenia . It acts as a selective 5-HT6 receptor antagonist, which is believed to play a role in cognitive enhancement . The compound has shown a trend toward efficacy in phase II clinical trials, along with a good side effect profile and no incidence of serious adverse events . Additionally, this compound has been studied for its metabolism and disposition in humans using accelerator mass spectrometry (AMS) .
Mechanism of Action
Cerlapirdine hydrochloride exerts its effects by acting as a selective antagonist of the 5-HT6 receptor . This receptor is involved in the regulation of neurotransmitter release, including acetylcholine, dopamine, and glutamate, which are critical for cognitive function . By blocking the 5-HT6 receptor, this compound may enhance cognitive processes and improve symptoms associated with cognitive disorders .
Comparison with Similar Compounds
Cerlapirdine hydrochloride is similar to other 5-HT6 receptor antagonists, such as idalopirdine and latrepirdine . this compound is unique in its chemical structure, which includes a naphthalene moiety and an indazole ring . This unique structure may contribute to its selective binding affinity and efficacy in targeting the 5-HT6 receptor .
References
Properties
CAS No. |
925447-04-7 |
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Molecular Formula |
C22H24ClN3O3S |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H23N3O3S.ClH/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21;/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24);1H |
InChI Key |
RNGAZJUESDPASQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43.Cl |
Origin of Product |
United States |
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